1-acryloyl-3,5-bis((Z)-4-fluoro-3-nitrobenzylidene)azepan-4-one, also known as VLX1570, is a small molecule inhibitor of deubiquitinase (DUB) activity. [, , , , , , , , , , , , , , , ] This compound is classified as a dienone compound and displays a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. [] VLX1570 selectively targets and inhibits the proteasomal DUBs ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase 5 (UCHL5), both of which are associated with the 19S regulatory particle of the proteasome. [, , , , , , , , , , , , , , ] In scientific research, VLX1570 serves as a valuable tool to investigate the roles of USP14 and UCHL5 in cellular processes and disease models.
VLX1570 is classified as a small molecule drug candidate within the category of proteasome inhibitors. It has been primarily sourced from chemical synthesis processes aimed at optimizing compounds that interact with the ubiquitin-proteasome system. The compound has shown potential for therapeutic applications, particularly in oncology, due to its mechanism of action that induces apoptosis in cancer cells through modulation of cellular stress responses .
The synthesis of VLX1570 involves a series of chemical reactions designed to create a compound with specific functional groups that facilitate its interaction with target proteins. The synthetic pathway typically includes:
VLX1570's molecular structure features a reactive carbonyl group that plays a crucial role in its mechanism of action. Key structural data include:
VLX1570 undergoes several important chemical reactions during its interaction with target proteins:
The mechanism by which VLX1570 exerts its effects involves multiple pathways:
VLX1570 exhibits several notable physical and chemical properties:
VLX1570 has been investigated for various scientific uses, particularly in cancer research:
The ubiquitin-proteasome system (UPS) represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. This highly organized proteolytic machinery regulates countless cellular processes, including cell cycle progression, DNA repair, stress responses, and apoptosis. The UPS operates through a sequential enzymatic cascade: ubiquitin-activating enzymes (E1) activate ubiquitin, ubiquitin-conjugating enzymes (E2) transfer ubiquitin, and ubiquitin ligases (E3) facilitate substrate-specific attachment. Target proteins are marked for degradation through polyubiquitination—the covalent attachment of ubiquitin chains forming Lys48 linkages—which directs them to the 26S proteasome complex [2] [9]. The 26S proteasome comprises a barrel-shaped 20S core particle (CP) housing proteolytic active sites, flanked by one or two 19S regulatory particles (RP) that recognize ubiquitinated substrates, remove ubiquitin chains, unfold proteins, and translocate them into the CP for degradation [2]. This intricate system maintains proteostasis by eliminating damaged, misfolded, or regulatory proteins with exquisite precision.
Deubiquitinating enzymes (DUBs) counterbalance ubiquitination by cleaving ubiquitin from substrate proteins and disassembling ubiquitin chains. Approximately 100 human DUBs are classified into seven families based on catalytic domain structure: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Joseph domain proteases (MJDs), motif-interacting with ubiquitin-containing novel DUB family (MINDYs), and JAMM/MPN domain-associated metalloproteases (JAMMs) [7] [9]. The 19S RP harbors three critical DUBs: USP14, UCHL5 (UCH37), and POH1. USP14 and UCHL5 are cysteine proteases that trim ubiquitin chains from the distal end, potentially rescuing substrates from degradation or facilitating unfolding. POH1 (a JAMM metalloprotease) cleaves entire ubiquitin chains en bloc [2]. USP14 dynamically regulates proteasomal degradation—its inhibition accelerates substrate degradation while its activation rescues substrates. By editing ubiquitin chains and recycling ubiquitin, these enzymes profoundly influence degradation kinetics, substrate selection, and ubiquitin pool maintenance [2] [9].
DUB Family | Catalytic Type | Representative Members | Structural Features |
---|---|---|---|
USP | Cysteine protease | USP14, USP7 | Papain-like fold; palm, thumb, fingers subdomains |
UCH | Cysteine protease | UCHL5, UCHL1 | Knot-like backbone; restricts substrate access |
OTU | Cysteine protease | OTUB1, OTUD3 | β-strands sandwiched by α-helices |
MJD | Cysteine protease | Ataxin-3, JOSD1 | Josephin catalytic domain (~180 aa) |
MINDY | Cysteine protease | MINDY1, MINDY2 | Unique bulb-stalk fold; no homology to other DUBs |
JAMM | Zinc metalloprotease | POH1, BRCC36 | Zinc-dependent active site; MPN/JAMM domains |
DUB dysregulation is increasingly implicated in tumorigenesis, metastasis, and therapeutic resistance. Cancer cells exhibit heightened dependence on specific DUBs to maintain proteostasis, evade apoptosis, and support oncogenic signaling. USP14 exemplifies this phenomenon—it is overexpressed in multiple malignancies (myeloma, endometrial cancer, hepatocellular carcinoma) and correlates with advanced stage, recurrence, and poor prognosis [2] [10] [7]. Unlike 20S core-targeting proteasome inhibitors (bortezomib, carfilzomib), DUB inhibitors offer distinct advantages: 1) They induce accumulation of proteasome-bound ubiquitinated proteins without blocking proteolytic sites, potentially avoiding overlapping resistance mechanisms [3]; 2) They trigger unique stress responses, including endoplasmic reticulum (ER) stress and reactive oxygen species generation [4]; 3) Specific DUBs (e.g., USP14) are overexpressed in malignancies, providing a therapeutic window [10]. Preclinical evidence confirms that DUB inhibition effectively kills cancer cells resistant to conventional proteasome inhibitors, positioning DUB inhibitors as promising next-generation antineoplastics [2] [3].
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